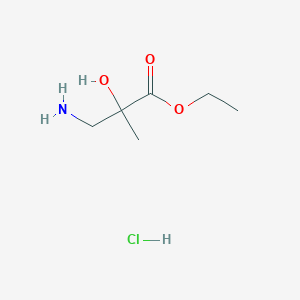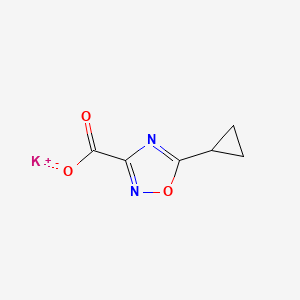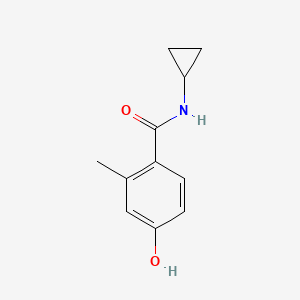
N-cyclopropyl-4-hydroxy-2-methylbenzamide
Übersicht
Beschreibung
N-cyclopropyl-4-hydroxy-2-methylbenzamide is a chemical compound with the molecular formula C11H13NO2 . It is a compound that has not been widely studied, and there is limited information available about its specific uses or applications .
Molecular Structure Analysis
The molecular structure of N-cyclopropyl-4-hydroxy-2-methylbenzamide consists of 11 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 191.23 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Research has demonstrated the utility of cyclopropyl groups in organic synthesis, particularly in oxidation reactions and cyclopropanation. For instance, Constantino and Iley (2004) explored the oxidation of tertiary benzamides by an iron-porphyrin complex, highlighting the role of cyclopropyl groups in directing oxidative pathways. This study underscores the significance of cyclopropyl-containing compounds in developing synthetic methods for N-acylamides and secondary amides (Constantino & Iley, 2004). Similarly, Derosa et al. (2018) introduced a copper-catalyzed Chan-Lam cyclopropylation, illustrating the incorporation of cyclopropyl groups into various molecular frameworks, showcasing the versatility of cyclopropyl derivatives in catalysis and synthetic chemistry (Derosa et al., 2018).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, cyclopropyl-containing benzamides have been investigated for their biological activities. For example, Heo et al. (2015) synthesized N-cyclopropylbenzamide-benzophenone hybrids as selective p38 MAPK inhibitors, highlighting the therapeutic potential of cyclopropyl benzamides in anti-inflammatory drug discovery (Heo et al., 2015). This study indicates that modifications to the cyclopropyl group on benzamide scaffolds can lead to significant biological activities, suggesting a possible area of application for N-cyclopropyl-4-hydroxy-2-methylbenzamide in developing novel therapeutics.
Material Science and Polymer Research
Although the provided studies do not directly mention N-cyclopropyl-4-hydroxy-2-methylbenzamide in the context of material science or polymer research, the synthesis and functionalization of benzamide derivatives play a crucial role in these fields. The versatility of benzamide derivatives in forming complex molecular structures is valuable for designing novel materials with specific properties. For instance, Butt et al. (2005) discussed the synthesis and characterization of novel aromatic polyimides from benzamide derivatives, illustrating the importance of such compounds in creating high-performance polymers with potential applications in electronics, coatings, and aerospace (Butt et al., 2005).
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-hydroxy-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-6-9(13)4-5-10(7)11(14)12-8-2-3-8/h4-6,8,13H,2-3H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKKVWBCYHQKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-hydroxy-2-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate](/img/structure/B1448495.png)

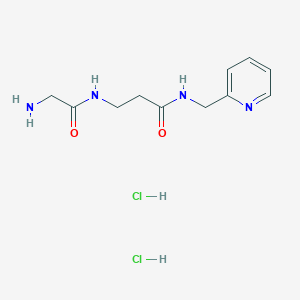
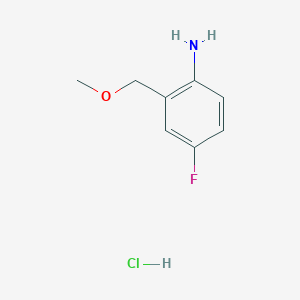

![7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B1448510.png)
